Elevated Lipophilicity (LogP = 2.26) Compared to 3-Methyl, Ethyl, Propyl, and Isopropyl Analogues
3-Isobutyl-1H-pyrazole-5-carboxylic acid exhibits a LogP value of 2.26, which is substantially higher than that of 3-methyl (LogP = 0.42) [1], 3-ethyl (LogP = 0.53) [2], 3-propyl (LogP = 1.06) [3], and 3-isopropyl (LogP = 1.2) [4] analogues. It is also moderately higher than the 3-tert-butyl derivative (LogP = 2.13) . This elevated lipophilicity enhances membrane permeability and may improve bioavailability in drug discovery campaigns.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.26 |
| Comparator Or Baseline | 3-methyl (0.42), 3-ethyl (0.53), 3-propyl (1.06), 3-isopropyl (1.2), 3-tert-butyl (2.13) |
| Quantified Difference | Target LogP is 5.4× that of 3-methyl, 4.3× that of 3-ethyl, 2.1× that of 3-propyl, and 1.9× that of 3-isopropyl (using antilog values). |
| Conditions | Calculated or predicted LogP values from various sources. |
Why This Matters
Higher LogP correlates with improved membrane permeability and potential CNS penetration, making this compound a distinct choice for lead optimization requiring increased lipophilicity.
- [1] Acmechem. 5-Methyl-3-pyrazolecarboxylic acid (696-22-0). View Source
- [2] Chembase.cn. 3-ethyl-1H-pyrazole-5-carboxylic acid. View Source
- [3] Chembase.cn. 3-propyl-1H-pyrazole-5-carboxylic acid. View Source
- [4] MolBIC. 3-isopropyl-1H-pyrazole-5-carboxylic acid. View Source
